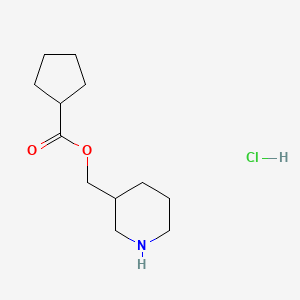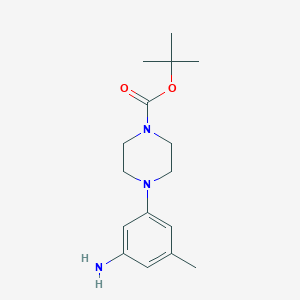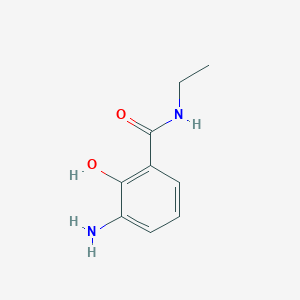![molecular formula C13H20ClNO B1397479 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219971-92-2](/img/structure/B1397479.png)
3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H18ClNO . The InChI code is 1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.73 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Chiral Pyrrolidines: The preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from specific pyrrolidinones, has been detailed. This process involves the use of a chiral α-methylbenzyl functionality as a nitrogen protecting group and as a chiral auxiliary (Suto, Turner, & Kampf, 1992).
- Intermediate in Quinolone Antibacterials: The compound has been used as an intermediate in the synthesis of quinolone antibacterials, highlighting its significance in medicinal chemistry (Schroeder et al., 1992).
- Pyrrolidines in Cycloaddition Reactions: The synthesis of pyrrolidines through [3+2] cycloaddition, involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, demonstrates the compound’s utility in creating heterocyclic organic compounds with potential industrial applications (Żmigrodzka et al., 2022).
Biological and Pharmacological Activities
- Antiinflammatory Properties: Research on pyrrolidin-2-ones, related to the structure of this compound, shows potential antiinflammatory and analgesic properties, indicating its relevance in drug discovery (Ikuta et al., 1987).
- Anionic Cyclizations to Pyrrolidines: The cyclization of α-amino-organolithiums to form pyrrolidines, employing a chiral auxiliary, sheds light on the stereochemical aspects relevant to drug synthesis (Coldham, Hufton, & Rathmell, 1997).
- Immunoassay Development: The synthesis of compounds structurally related to this compound for immunoassays suggests its importance in biochemical research and diagnostic applications (Desai & Amin, 1991).
Miscellaneous Applications
- Synthesis of Pyrrolidine Alkaloids: New pyrrolidine alkaloids have been isolated and shown to possess larvicidal and nematicidal activities, indicating potential for agricultural and pest control applications (Liu et al., 2016).
- Inhibitory Activity on Tumor Cells: Functionalized pyrrolidines, related to this compound, exhibit inhibitory activity against tumor cells, demonstrating its relevance in cancer research (Fiaux et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)9-15-10-13-6-7-14-8-13;/h2-5,13-14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDCAZYQNXFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)



![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)

